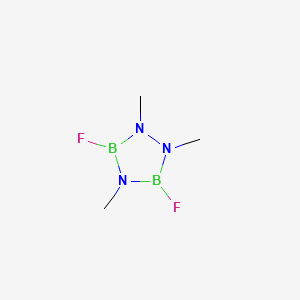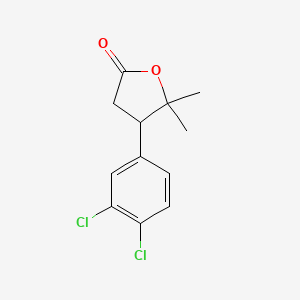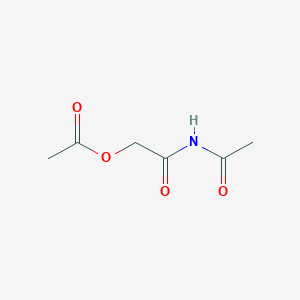
2-Acetamido-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-oxoethyl acetate is a chemical compound with a molecular formula of C6H9NO4 It is an ester derivative of acetic acid and is characterized by the presence of an acetamido group and an oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-oxoethyl acetate typically involves the reaction of acetic anhydride with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-2-oxoethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce acetic acid and glycine.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamido group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo compounds or reduction to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives.
Reduction: Amines.
Aplicaciones Científicas De Investigación
2-Acetamido-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
2-Acetamido-2-deoxyglucose: A derivative of glucose with an acetamido group.
N-Acetylcysteine: An amino acid derivative with an acetamido group.
Acetylsalicylic acid:
Uniqueness: 2-Acetamido-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester linkage and acetamido group make it versatile for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
64589-52-2 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2-acetamido-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-6(10)3-11-5(2)9/h3H2,1-2H3,(H,7,8,10) |
Clave InChI |
FPSFVQRNOGFROY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




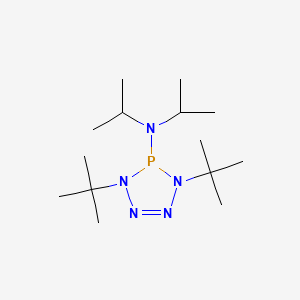
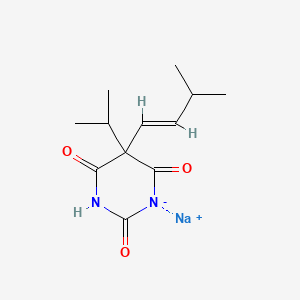
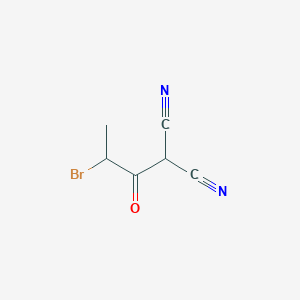
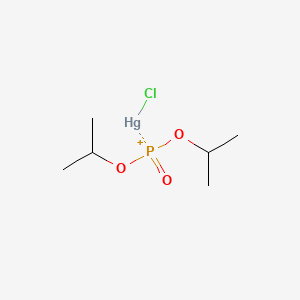



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

